![molecular formula C11H18N2O2 B11890019 8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)
8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Dimethyl-1,3-diazaspiro[46]undecane-2,4-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a diazaspiro ring and a dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
作用機序
The mechanism of action of 8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3-Diazaspiro[4.6]undecane-2,4-dione: Shares a similar spirocyclic structure but lacks the dimethyl substitution.
8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2-thione: Similar structure with a thione group instead of a dione.
Uniqueness
8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the dimethyl groups can affect its steric and electronic characteristics, making it distinct from other spirocyclic compounds.
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
8,8-dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-10(2)4-3-5-11(7-6-10)8(14)12-9(15)13-11/h3-7H2,1-2H3,(H2,12,13,14,15) |
InChIキー |
SXAFUGIZYHYVNL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2(CC1)C(=O)NC(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



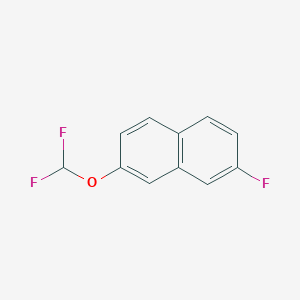


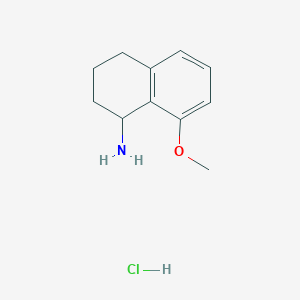
![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)
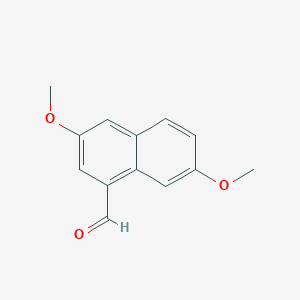
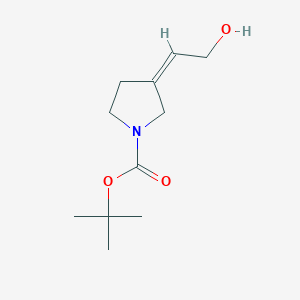
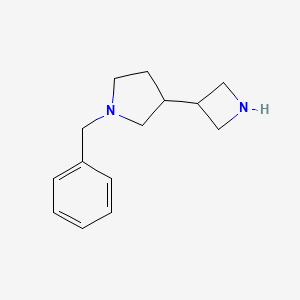
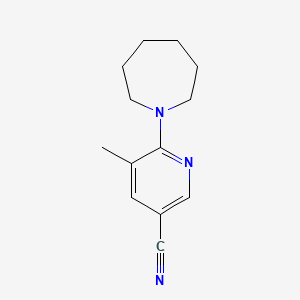


![1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one](/img/structure/B11890023.png)

